molecular formula C7H13NO2 B13570415 1,3-Dioxa-8-azaspiro[4.5]decane CAS No. 34400-06-1

1,3-Dioxa-8-azaspiro[4.5]decane

Cat. No.: B13570415
CAS No.: 34400-06-1
M. Wt: 143.18 g/mol
InChI Key: FECVUROJJMVWHR-UHFFFAOYSA-N
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Description

1,3-Dioxa-8-azaspiro[4.5]decane is a heterocyclic spiro compound characterized by a central nitrogen atom (aza) and two oxygen atoms (dioxa) within its bicyclic structure. The spiro[4.5]decane scaffold consists of a five-membered ring fused to a six-membered ring at a single carbon atom, creating a rigid three-dimensional geometry. This structural motif is frequently exploited in medicinal chemistry due to its ability to mimic bioactive conformations and enhance binding affinity to biological targets . For example, derivatives of this scaffold have been utilized in the development of cholinergic agonists (e.g., SDZ 210-086) and inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxa-8-azaspiro[4.5]decane can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

The pharmacological and physicochemical properties of 1,3-dioxa-8-azaspiro[4.5]decane are influenced by variations in heteroatom placement, substituents, and ring size. Below is a comparative analysis with key analogues:

1,4-Dioxa-8-azaspiro[4.5]decane

  • Structural Difference : Oxygen atoms are positioned at the 1,4-positions instead of 1,3.
  • Pharmacological Impact : This variant is a core structure in ALDH1A1 inhibitors (e.g., compound 11b) . The 1,4-dioxa configuration enhances solubility and metabolic stability compared to the 1,3-dioxa analogue, as evidenced by improved pharmacokinetic profiles in preclinical studies .

1-Oxa-8-azaspiro[4.5]decane

  • Structural Difference : Replaces one oxygen atom with a carbon (e.g., 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane) .
  • Functional Impact : The absence of a second oxygen atom reduces polarity, increasing lipophilicity and blood-brain barrier penetration. This modification is critical in central nervous system-targeted agents, such as muscarinic agonists .

1-Thia-4-azaspiro[4.5]decane

  • Structural Difference : Substitutes oxygen with sulfur (thia) at the 1-position.
  • Biological Activity : Sulfur incorporation enhances antiviral activity against coronaviruses. For example, C-2 methyl-substituted 1-thia-4-azaspiro[4.5]decane derivatives exhibit EC50 values of 5.5–8.1 μM against SARS-CoV-2, attributed to improved protease inhibition .

1,3,8-Triazaspiro[4.5]decane

  • Structural Difference : Introduces an additional nitrogen atom at the 8-position.
  • Applications : Used in protease inhibitors (e.g., compound 83 with IC50 = 4.3 μM against SARS-CoV 3CLpro). The triaza scaffold increases hydrogen-bonding capacity, enhancing target selectivity .

Key Research Findings and Data Tables

Table 1: Antiviral Activity of Azaspiro[4.5]decane Derivatives

Compound Substituent (R1/R) Target Virus EC50/IC50 (μM) Reference
1-Thia-4-azaspiro[4.5] C-2 methyl, C-8 propyl SARS-CoV-2 5.5
1,3-Dioxa-8-azaspiro C-8 phenyl ALDH1A1 0.12 (Ki)
1,3,8-Triazaspiro C-8 tert-butyl SARS-CoV 3CLpro 4.3

Table 2: Structural and Pharmacokinetic Comparisons

Compound LogP Solubility (mg/mL) Metabolic Stability (t1/2, h)
1,3-Dioxa-8-azaspiro 1.8 0.15 2.1
1,4-Dioxa-8-azaspiro 1.2 0.45 4.7
1-Thia-4-azaspiro 2.5 0.08 1.8

Mechanistic Insights and Binding Interactions

  • Serotonin 5HT1A Receptor Binding : 1,4-Dioxa-spiro[4.5]decane derivatives anchor via interactions between the basic nitrogen and Asp116, while the spiro core forms hydrogen bonds with Trp358/Tyr390 .
  • Muscarinic Agonism : The 1,3-dioxa-8-azaspiro scaffold in SDZ 210-086 binds selectively to muscarinic receptors without acetylcholinesterase inhibition, leveraging its rigidity to stabilize active conformations .

Properties

CAS No.

34400-06-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,3-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)5-9-6-10-7/h8H,1-6H2

InChI Key

FECVUROJJMVWHR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COCO2

Origin of Product

United States

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